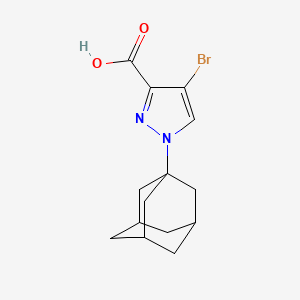![molecular formula C23H28N2O5 B3014087 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide CAS No. 921869-94-5](/img/structure/B3014087.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that may be synthesized through a series of chemical reactions involving the formation of rings and the attachment of various functional groups. While the provided papers do not directly discuss this compound, they offer insights into related chemical processes and structures that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves catalyzed reactions that allow for the formation of cyclic structures. For instance, the [Cp*Rh(III)]-catalyzed annulation discussed in the first paper could potentially be adapted for the synthesis of the target compound, as it involves the formation of 2-aryl quinazolin-4(3H)-one derivatives through a process of ortho-C–H amidation and cyclization . This method shows good functional group tolerance, which is crucial when dealing with multifunctional compounds like the one .
Molecular Structure Analysis
The molecular structure of the target compound likely includes several rings and functional groups, as suggested by its name. The second paper provides an example of how X-ray analysis can be used to determine and confirm the structure of a synthesized compound . Such techniques would be essential in analyzing the molecular structure of the target compound to ensure that the synthesis has proceeded correctly.
Chemical Reactions Analysis
The compound's potential reactivity could be inferred from its functional groups and structural motifs. The presence of an N,O-bidentate directing group, as mentioned in the second paper, is significant for metal-catalyzed C–H bond functionalization reactions . This suggests that the target compound could also undergo similar reactions, depending on the presence and position of such directing groups within its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. Spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, along with elemental analysis, are standard techniques for characterizing such properties, as described in the second paper . These methods would provide detailed information about the compound's purity, molecular weight, and functional groups.
Relevant Case Studies
Although no specific case studies are provided in the papers, the synthesis approaches and structural analyses mentioned could serve as a foundation for developing case studies on the synthesis and characterization of the target compound. The third paper, for example, describes novel synthesis approaches for tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives, which could be relevant to the synthesis of the target compound due to the similarity in the complexity of the molecular structures .
Scientific Research Applications
Mechanism of Action and Biological Effects
One study explored the locomotor, yawning, and vacuous chewing effects induced by a novel dopamine D2 post-synaptic receptor agonist, highlighting the compound's potential interactions with dopamine receptors. This research could provide insights into the compound's mechanism of action and its potential therapeutic applications in neurological disorders (Smith et al., 1997).
Synthesis and Structural Analysis
Another study focused on the synthesis, crystal structure, and photophysical properties of related compounds, showcasing novel synthetic approaches and the unique structural features of these molecules. This research aids in understanding the chemical characteristics and potential applications of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide and its derivatives (Petrovskii et al., 2017).
Pharmacological Investigations
Research into the role of α-adrenergic receptors in the effect of β-adrenergic receptor ligands includes investigations into the compound's interaction with receptor sites, providing valuable data for the development of targeted therapies (Leblais et al., 2004). Moreover, studies on novel polycyclic systems containing 1,4-benzodiazepine and isoindolinone fragments reveal the compound's potential in creating new therapeutic agents with unique pharmacological profiles (Ukhin et al., 2011).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-6-12-25-16-11-10-15(13-19(16)30-14-23(2,3)22(25)27)24-21(26)20-17(28-4)8-7-9-18(20)29-5/h7-11,13H,6,12,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPERRXKEQVNQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)



![1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B3014015.png)
![3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3014016.png)

![(Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3014021.png)


